3-(furan-2-ylmethyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
3-(Furan-2-ylmethyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazoline derivative featuring a fused heterocyclic scaffold with multiple pharmacophoric motifs. The quinazolin-4(3H)-one core is substituted at the 2-position with a thioether-linked 1,2,4-oxadiazole moiety bearing a thiophen-2-yl group, while the 3-position is occupied by a furan-2-ylmethyl substituent. This structural complexity is designed to enhance interactions with biological targets, as quinazoline derivatives are well-documented for their antimicrobial, antitumor, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S2/c25-19-14-6-1-2-7-15(14)21-20(24(19)11-13-5-3-9-26-13)29-12-17-22-18(23-27-17)16-8-4-10-28-16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBCPLVZTSPHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CS4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-ylmethyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions.
Biological Activity
The compound 3-(furan-2-ylmethyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.44 g/mol. The structure features a quinazolinone core linked to a furan and thiophene moiety, which are believed to contribute significantly to its biological activities.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties . The specific compound has shown promising results in various studies:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines, including:
- Mechanism of Action : The mechanism involves binding to the active site of the epidermal growth factor receptor (EGFR), inhibiting its activity, which is crucial for tumor growth and proliferation .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been investigated:
- Antibacterial Effects : The compound demonstrated significant antibacterial activity against various strains, including:
- Antifungal Activity : Additionally, antifungal properties were noted against pathogens such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial action .
Other Biological Activities
Beyond anticancer and antimicrobial effects, quinazolinone derivatives exhibit various other biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Cytotoxicity Against Other Cell Lines : Research indicates that derivatives similar to the target compound have shown cytotoxicity against additional cancer types such as lung and liver cancers .
Case Studies
Several case studies highlight the effectiveness of quinazolinone derivatives:
- A study on quinazolinone-thiazole hybrids reported significant cytotoxicity across multiple cancer cell lines, with some compounds achieving IC50 values below 10 μM .
- Another investigation focused on the synthesis of novel quinazolinone derivatives revealed enhanced pharmacological profiles compared to traditional treatments for various cancers .
Comparison with Similar Compounds
3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one
- Substituents : A 1,2,4-triazole ring with a 4-(trifluoromethyl)benzylthio group.
- Activity: Exhibits potent bactericidal effects against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac), with EC50 values of 47.6 and 22.1 µg/mL, respectively .
- Comparison: The trifluoromethyl group enhances lipophilicity and membrane permeability, which may explain its superior bactericidal activity compared to non-fluorinated analogues. In contrast, the target compound’s thiophene and furan substituents likely prioritize different electronic or steric interactions.
Ethyl 2-Amino-5-(3-Phenyl/Benzyl-substituted Quinazolin-4(3H)-one-2-ylthio)thiazole
- Substituents : Thiazole ring linked via a thioether to the quinazoline core.
- Activity : Demonstrates dihydrofolate reductase (DHFR) inhibition, antimicrobial, and antitumor activities .
- Comparison : The thiazole moiety in these analogues may improve DHFR binding compared to the target compound’s 1,2,4-oxadiazole group. However, the oxadiazole’s electron-withdrawing properties could enhance stability or target affinity.
2-((4-Amino-3-(3-Fluoro-5-Hydroxyphenyl)-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(Trifluoromethyl)benzyl)quinazolin-4(3H)-one
- Substituents : Pyrazolo[3,4-d]pyrimidine and trifluoromethylbenzyl groups.
- Activity: Acts as a phosphoinositide 3-kinase (PI3K) inhibitor, a target in cancer therapy .
Functional Comparison Table
Key Research Findings and Implications
Substituent-Driven Activity : The trifluoromethyl group in analogue A significantly boosts bactericidal activity, while thiophene and furan in the target compound may prioritize alternative targets, such as microbial enzymes or tumor-associated proteins .
Heterocyclic Influence : Thiazole-containing analogues exhibit DHFR inhibition, suggesting that the oxadiazole-thiophene combination in the target compound may diverge in mechanism or potency .
Therapeutic Potential: Quinazoline derivatives with kinase-inhibitory motifs (e.g., pyrazolo-pyrimidine) highlight the scaffold’s versatility in drug design, though the target compound’s exact therapeutic niche requires further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
